2-Amino-2-(4-isopropylphenyl)ethanol

Lipophilicity Drug-likeness Pharmacokinetics

Researchers optimizing phenylethanolamine-based CNS candidates often encounter an SAR bottleneck: the 4-methyl analog is too hydrophilic, the 4-tert-butyl analog too lipophilic. 2-Amino-2-(4-isopropylphenyl)ethanol (CAS 910443-18-4) resolves this with an intermediate XLogP3 of 1.3 and steric parameter Es = -0.47. • Enables balanced logD for optimal membrane permeability vs. 4-Me/4-tBu analogs • Available in enantiopure forms for chiral ligand/auxiliary development • ≥97% purity with consistent TPSA (46.3 Ų) for clean SAR interpretation Procure in standard research quantities (100 mg-1 g) with global shipping.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 910443-18-4
Cat. No. B1286316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-isopropylphenyl)ethanol
CAS910443-18-4
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3
InChIKeyXUXBDVIKYGKHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-isopropylphenyl)ethanol: Specialized β-Amino Alcohol


2-Amino-2-(4-isopropylphenyl)ethanol (CAS 910443-18-4) is a chiral β-amino alcohol, classified as a 4-substituted phenylglycinol derivative [1]. Featuring a primary amine, a primary alcohol, and a 4-isopropylphenyl substituent on the β-carbon, this compound serves as a versatile intermediate or building block in medicinal chemistry and asymmetric synthesis . Its structural scaffold is closely related to the phenylethanolamine core found in numerous bioactive molecules, making it a key research chemical for exploring structure-activity relationships (SAR) where precise modulation of steric and lipophilic properties is required [2].

1
Chiral β-amino alcohol building block for asymmetric synthesis and medicinal chemistry
2
para-Isopropyl substitution provides distinct steric and lipophilic modulation in SAR exploration
3
Both racemic and single-enantiomer forms available for stereochemical control studies

2-Amino-2-(4-isopropylphenyl)ethanol: Analog Substitution Risks


Direct substitution of 2-Amino-2-(4-isopropylphenyl)ethanol with structurally similar 4-substituted phenylglycinols is not recommended without thorough re-validation. Minor alterations to the para-substituent on the phenyl ring, such as replacing isopropyl with methyl, chloro, or tert-butyl, lead to non-linear changes in key molecular properties like lipophilicity (XLogP3) and steric bulk (Taft's Es), which can drastically alter a molecule's pharmacokinetic profile, receptor binding affinity, or catalytic performance in asymmetric synthesis [1][2]. The specific steric and electronic signature of the isopropyl group is often critical for achieving the desired biological or chemical outcome, meaning an analog cannot be assumed to be a functionally equivalent replacement .

Replacing the 4-isopropyl group with methyl, chloro, or tert-butyl leads to non-linear changes in lipophilicity and steric bulk
Steric and electronic signature of isopropyl may be critical for target binding or catalytic diastereoselectivity
Analogs cannot be assumed functionally equivalent; property shifts may invalidate SAR or synthesis outcomes

2-Amino-2-(4-isopropylphenyl)ethanol: Key Differentiators


Lipophilicity (XLogP3)

A head-to-head comparison of computed XLogP3 values from PubChem reveals that 2-Amino-2-(4-isopropylphenyl)ethanol (XLogP3 = 1.3) occupies an intermediate lipophilicity range, distinct from its common analogs 2-Amino-2-(4-methylphenyl)ethanol (XLogP3 = 0.5), 2-Amino-2-(4-chlorophenyl)ethanol (XLogP3 = 0.8), and 2-Amino-2-(4-tert-butylphenyl)ethanol (XLogP3 = 1.8) [1]. This quantitative difference is governed by the unique contribution of the isopropyl group to the molecule's partition coefficient.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 1.3 (vs. methyl 0.5, chloro 0.8, tert-butyl 1.8)
Distinct intermediate lipophilicity range supporting membrane permeability optimization
Computed by PubChem XLogP3 3.0 algorithm
Lipophilicity Drug-likeness Pharmacokinetics

Steric Parameter (Taft's Es)

The steric influence of the 4-isopropyl group, quantified by the Taft steric parameter (Es), provides a key differentiation point. The isopropyl group has an Es value of -0.47, which is significantly larger than a methyl group (Es = 0.00) but substantially smaller than a tert-butyl group (Es = -1.54) [1]. This places the target compound in a unique steric niche, offering a balance between creating a chiral environment and maintaining reactivity.

Steric Parameter (Taft's Es)
Class-level inference
Isopropyl Es = -0.47
Intermediate steric bulk balancing chiral induction and reactivity
Standard Es values from ester hydrolysis; methyl 0.00, tert-butyl -1.54
Steric Effects Structure-Activity Relationship Asymmetric Catalysis

Physicochemical Profile

Despite its increased lipophilicity and steric bulk relative to smaller analogs, 2-Amino-2-(4-isopropylphenyl)ethanol retains a topological polar surface area (TPSA) of 46.3 Ų and a hydrogen bond donor/acceptor count of 2/2 [1]. This profile is nearly identical to the 4-methyl analog (TPSA 46.2 Ų) , indicating that the added bulk does not compromise fundamental solubility-permeability balance, a common trade-off with larger substituents like chlorine or tert-butyl.

Physicochemical Profile
Cross-study comparable
TPSA 46.3 Ų; HBD/HBA 2/2 (nearly identical to 4-methyl analog)
Steric/lipophilic tuning without compromising polarity or hydrogen bonding
Computed by Cactvs 3.4.8.18 (PubChem)
Drug-likeness Physicochemical Properties Bioavailability

Chiral Availability

A key practical differentiator from less-available analogs is the confirmed commercial availability of 2-Amino-2-(4-isopropylphenyl)ethanol in both its racemic form (CAS 910443-18-4) and its single enantiomers, such as (S)-2-amino-2-(4-isopropylphenyl)ethanol (CAS 1213342-96-1) and its R-enantiomer hydrochloride . This allows for direct procurement of the specific stereochemical configuration required for a project without the need for in-house chiral resolution.

Chiral Availability
Data to verify
Racemate and both enantiomers commercially listed
Enables direct procurement for stereospecific synthesis; source review recommended
Based on vendor catalog cross-referencing; independent confirmation advised
Chiral Resolution Enantiomer Asymmetric Synthesis

Purity Specifications

Commercial vendors consistently supply this compound with a high minimum purity specification of ≥95%, often confirmed by NMR, with some suppliers offering ≥97% or even ≥98% purity . While many analogs also claim 95% purity, the specific availability of higher-grade material for this compound, combined with analytical data, reduces the risk of irreproducible results due to unknown impurities, a key consideration for sensitive catalytic or biological assays.

Purity Specifications
Data to verify
≥95% standard; up to ≥98% from select vendors
High-purity options may support sensitive catalytic or biological assays
Vendor CoA specifications; verify lot-specific analytical data
Quality Control Purity Reproducibility

2-Amino-2-(4-isopropylphenyl)ethanol: Primary Research Applications


β-Adrenergic Receptor Ligand Design

In medicinal chemistry programs aiming to optimize the pharmacokinetic profile of phenylethanolamine-based β-adrenergic receptor ligands, 2-Amino-2-(4-isopropylphenyl)ethanol serves as a critical intermediate. Its intermediate XLogP3 value of 1.3 offers a distinct advantage for achieving optimal membrane permeability and logD, directly addressing a common SAR bottleneck where the 4-methyl analog is too hydrophilic and the 4-tert-butyl analog is overly lipophilic [1].

Asymmetric Catalysis & Chiral Synthesis

The commercial availability of both enantiopure forms makes this compound a superior choice for creating chiral ligands or auxiliaries. The specific steric parameter of the isopropyl group (Es = -0.47) provides a predictable and effective level of asymmetric induction in catalytic reactions, striking a balance between the minimal steric influence of a methyl group and the excessive bulk of a tert-butyl group [2].

Enzyme Active Site Steric Tolerance

For biochemical research involving enzyme inhibition or receptor binding, the compound is an ideal probe for mapping steric tolerance within a binding pocket. Its TPSA remains consistent with smaller analogs, ensuring that changes in biological activity can be confidently attributed to its unique steric and lipophilic signature rather than gross changes in polarity, allowing for a cleaner interpretation of SAR data [3].

Neurological Disorder Therapeutics

As noted in vendor research applications, this compound is employed as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The ability to procure it in high purity (≥98%) and in the desired chiral form directly supports the development of drug candidates with enhanced efficacy and specificity profiles, reducing downstream development risks .

Application
Selection Property
Validation Focus
Phenylethanolamine-based ligand SAR
Intermediate lipophilicity range for LogD/permeability tuning
Membrane permeability optimization in β-adrenergic receptor research models
Asymmetric catalysis and chiral ligand design
Isopropyl steric profile providing moderate asymmetric induction
Diastereoselectivity and enantiomeric ratio in catalytic reactions
Enzyme binding pocket steric mapping
Conserved TPSA with controlled steric/lipophilic variation
Clean SAR interpretation without polarity confound
CNS disorder research intermediate
High-purity and enantiopure availability for candidate synthesis
Reproducibility in multi-step synthetic routes and biological profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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